Rugulotrosin A

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

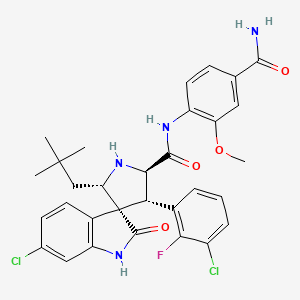

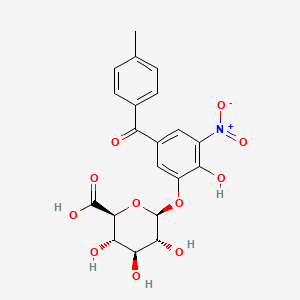

A seven-step total synthesis of the axially chiral, dimeric tetrahydroxanthone natural product rugulotrosin A has been described . The synthesis employs a one-pot Suzuki coupling/dimerization to generate the requisite 2,2’-biaryl linkage . Highly selective point-to-axial chirality transfer was achieved using palladium catalysis with achiral phosphine ligands .Molecular Structure Analysis

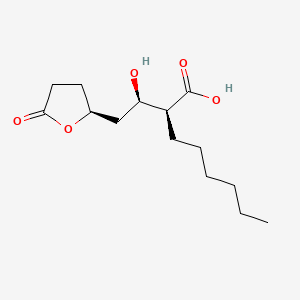

This compound contains total 81 bond(s); 51 non-H bond(s), 18 multiple bond(s), 5 rotatable bond(s), 6 double bond(s), 12 aromatic bond(s), 6 six-membered ring(s), 4 ten-membered ring(s), 2 ester(s) (aliphatic), 2 ketone(s) (aliphatic), 4 hydroxyl group(s), 2 aromatic .Chemical Reactions Analysis

The key chemical reaction in the synthesis of this compound is the one-pot Suzuki coupling/dimerization to generate the requisite 2,2’-biaryl linkage . This reaction was achieved using palladium catalysis with achiral phosphine ligands .Physical And Chemical Properties Analysis

This compound is a solid . Its molecular formula is C32H30O14 and it has a formula weight of 638.6 . Single X-ray crystal diffraction data were obtained to confirm both the atropisomeric configuration and absolute stereochemistry of this compound .Scientific Research Applications

Antibacterial Properties : Rugulotrosin A, isolated from a Penicillium species, has shown strong antibacterial activity against various bacteria, including Bacillus subtilis, Enterococcus faecalis, and B. cereus (Stewart et al., 2004).

Synthesis and Stereochemistry : Studies have focused on the atropselective synthesis of this compound, utilizing techniques like Suzuki coupling/dimerization and palladium catalysis, to understand its stereochemical properties (Qin et al., 2014).

Asymmetric Synthesis : A novel approach for the asymmetric formal synthesis of this compound was developed, involving a Knoevenagel condensation/6π-electronic cyclization/aromatization cascade (Chen et al., 2020).

Role in Biological Systems : this compound is an example of an atropisomeric natural product with potential medicinal applications, highlighting the significance of atropisomers in biological systems and their differential binding capabilities (Smyth et al., 2015).

Anti-MRSA Antibiotics : this compound has been studied for its antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as an anti-MRSA antibiotic (Yamazaki et al., 2010).

Toxicological Studies : Investigations have been conducted on the chronic toxicity and hepatocarcinogenicity of Rugulotrosin, showing its potential toxic effects in mice (Ueno et al., 1980).

Antiviral Activities : Some studies have explored the anti-influenza virus activities of Rugulotrosin, indicating its potential in treating viral infections (Nakamura et al., 1974).

Biosynthetic Pathways : Research has been conducted to understand the intertwined biosynthesis of this compound and related compounds, providing insights into their molecular architecture and potential for synthetic biology applications (Han et al., 2021).

Safety and Hazards

Mechanism of Action

Target of Action

Rugulotrosin A is an antibiotic originally isolated from Penicillium . It is active against the Gram-positive bacteria E. faecalis, B. cereus, B. subtilis, and S. aureus . It is inactive against gram-negative bacteria .

Mode of Action

It is known that the compound’s axial chirality, a type of stereochemistry generated by hindered rotational barriers of highly substituted biaryls and related compounds, often termed atropisomerism, can lead to biological stereoselectivity for molecular targets .

Biochemical Pathways

It is known that the compound’s axial chirality can influence its interaction with biological targets, potentially affecting various biochemical pathways .

Result of Action

this compound exhibits antibacterial activity against certain Gram-positive bacteria

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s axial chirality can be influenced by the environment, potentially affecting its biological activity . .

Biochemical Analysis

Cellular Effects

Rugulotrosin A has been found to exhibit activity against Gram-positive bacteria, including E. faecalis, B. cereus, B. subtilis, and S. aureus . It is inactive against Gram-negative bacteria

Molecular Mechanism

It is known that the compound exerts its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

properties

IUPAC Name |

methyl 4,8,9-trihydroxy-6-methyl-1-oxo-7-(1,5,9-trihydroxy-10a-methoxycarbonyl-3-methyl-8-oxo-6,7-dihydro-5H-xanthen-2-yl)-3,4-dihydro-2H-xanthene-4a-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H30O14/c1-11-9-15-21(27(39)23-13(33)5-7-17(35)31(23,45-15)29(41)43-3)25(37)19(11)20-12(2)10-16-22(26(20)38)28(40)24-14(34)6-8-18(36)32(24,46-16)30(42)44-4/h9-10,17-18,35-40H,5-8H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCBFXINPLHGRFE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1C3=C(C4=C(C=C3C)OC5(C(CCC(=O)C5=C4O)O)C(=O)OC)O)O)C(=C6C(=O)CCC(C6(O2)C(=O)OC)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H30O14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

638.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is the biological activity of Rugulotrosin A?

A1: this compound is an antibacterial agent that exhibits significant activity against various bacterial species. It demonstrates strong antibacterial activity against Bacillus subtilis, Enterococcus faecalis, and B. cereus [].

Q2: What is the structure of this compound?

A2: this compound is a chiral symmetric dimer composed of two identical tetrahydroxanthone units [, ]. Its relative stereostructure has been elucidated using spectroscopic methods and X-ray crystallography []. The total synthesis of this compound has been achieved, employing a novel approach to construct the tetrahydroxanthone core through a Knoevenagel condensation/6π-electronic cyclization/aromatization cascade [].

Q3: Are there any known atropisomers of this compound and what is their significance?

A3: Yes, this compound exists as atropisomers due to restricted rotation around its central bond []. Atropisomers are stereoisomers arising from hindered rotation about a single bond, often with significant differences in biological activity. While the provided research doesn't delve into the specific biological properties of each this compound atropisomer, it highlights the importance of atropisomerism in medicinal chemistry and drug development. The existence of distinct atropisomers necessitates the development of atropselective synthesis methods to isolate the desired isomer for potential therapeutic applications [, ].

Q4: What analytical techniques are employed to characterize and study this compound?

A4: Various spectroscopic techniques, including NMR spectroscopy (both 1H and 13C) and X-ray crystallography, are crucial for characterizing this compound [, , ]. NMR provides information about the compound's structure and connectivity, while X-ray crystallography offers a detailed three-dimensional structure. Additionally, techniques like HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the skeletal connectivity of this compound and related compounds [].

Q5: Have there been efforts to synthesize this compound and related compounds?

A5: Yes, researchers have successfully developed synthetic routes for this compound and structurally related molecules like α- and β-diversonolic esters and diversonol [, ]. These synthetic endeavors not only confirmed the structures of these naturally occurring compounds but also provided access to sufficient quantities for further biological evaluation and potential development as therapeutic agents. Moreover, the established synthetic routes offer a platform for creating analogs and derivatives of these compounds, enabling structure-activity relationship studies to optimize their biological properties [, ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2'S,3'S,5'R,6S)-N-(4-carbamoyl-2-methoxyphenyl)-2-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-5-oxospiro[4H-thieno[3,2-b]pyrrole-6,4'-pyrrolidine]-2'-carboxamide](/img/structure/B610525.png)

![1-{4-[(R)-3-[(E)-Hydroxyimino]-3-(2-methyl-pyridin-4-yl)-1-o-tolyl-propyl]-phenyl}-piperidine-4-carboxylic acid](/img/structure/B610530.png)

![2-[5-[(6-chloro-7-methylindol-3-ylidene)methyl]-4-hydroxy-2-oxo-1H-imidazol-3-yl]-2-(3,4-difluorophenyl)-N-(1,3-dihydroxypropan-2-yl)acetamide](/img/structure/B610533.png)

![(3S)-4-[[(4R)-4-(2-chloro-4-fluorophenyl)-5-methoxycarbonyl-2-(1,3-thiazol-2-yl)-1,4-dihydropyrimidin-6-yl]methyl]morpholine-3-carboxylic acid](/img/structure/B610539.png)